molecular formula C25H39N9O8S2 B159506 Gln-val-val-cys(npys)-gly-NH2 CAS No. 134152-14-0

Gln-val-val-cys(npys)-gly-NH2

Cat. No.: B159506
CAS No.: 134152-14-0
M. Wt: 657.8 g/mol
InChI Key: MMDCGJKQVAIXIF-SLUIBLPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Gln-val-val-cys(npys)-gly-NH2 is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, nitro, and disulfide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the disulfide bond: This can be achieved by reacting thiol-containing intermediates under oxidative conditions.

    Peptide bond formation: This involves coupling amino acids or peptide fragments using reagents such as carbodiimides or other peptide coupling agents.

    Introduction of the nitro group: This can be done through nitration reactions using reagents like nitric acid or nitronium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Use of automated peptide synthesizers: for efficient peptide bond formation.

    Optimization of reaction conditions: such as temperature, solvent, and pH to ensure high yield and minimal side reactions.

    Purification techniques: such as chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study protein-protein interactions, particularly those involving disulfide bonds. It can also serve as a model compound for studying the effects of nitro groups on biological activity.

Medicine

In medicine, this compound has potential applications as a drug candidate or a drug delivery agent. Its multiple functional groups allow for the attachment of various therapeutic moieties.

Industry

In industry, this compound can be used in the development of new materials, such as polymers with specific properties. It can also be used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For example:

    In biological systems: , the disulfide bond can undergo redox reactions, which can modulate protein function.

    In medicinal chemistry: , the nitro group can be reduced to an amino group, which can interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Gln-val-val-cys(npys)-gly-NH2: is similar to other peptide-based compounds with disulfide bonds and nitro groups.

Uniqueness

  • The presence of both a nitro group and a disulfide bond in the same molecule is relatively rare, making this compound unique. This combination of functional groups can impart distinct chemical and biological properties, such as redox activity and potential for bioconjugation.

Properties

CAS No.

134152-14-0

Molecular Formula

C25H39N9O8S2

Molecular Weight

657.8 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide

InChI

InChI=1S/C25H39N9O8S2/c1-12(2)19(33-24(40)20(13(3)4)32-22(38)14(26)7-8-17(28)35)23(39)31-18(36)10-30-21(37)15(27)11-43-44-25-16(34(41)42)6-5-9-29-25/h5-6,9,12-15,19-20H,7-8,10-11,26-27H2,1-4H3,(H2,28,35)(H,30,37)(H,32,38)(H,33,40)(H,31,36,39)/t14-,15-,19-,20-/m0/s1

InChI Key

MMDCGJKQVAIXIF-SLUIBLPYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NC(=O)CNC(=O)[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)[C@H](CCC(=O)N)N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(=O)CNC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)C(CCC(=O)N)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(=O)CNC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)C(CCC(=O)N)N

sequence

QVVXG

Synonyms

Gln-Val-Val-Cys(NpyS)-Gly-NH2
glutaminyl-valyl-valyl-S-(3-nitro-2-pyridinesulfenyl)cysteinyl-glycinamide

Origin of Product

United States

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